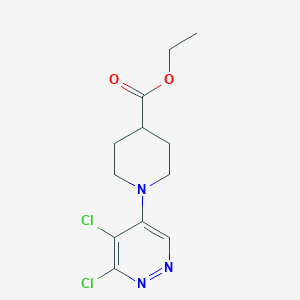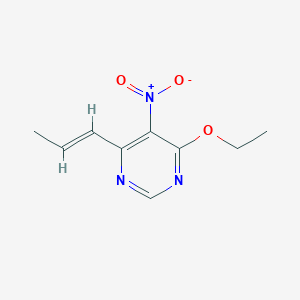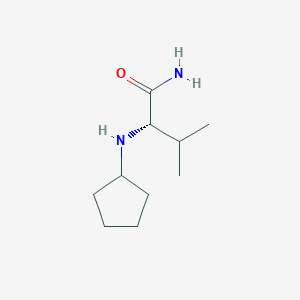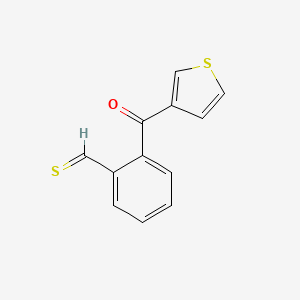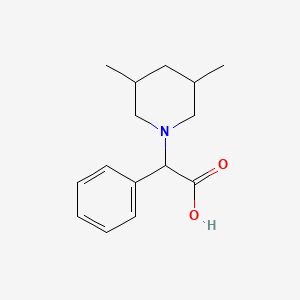
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid: is an organic compound that features a piperidine ring substituted with two methyl groups and a phenylacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid typically involves the reaction of 3,5-dimethylpiperidine with phenylacetic acid under specific conditions. One common method includes:
Step 1: Formation of the piperidine ring by cyclization of appropriate precursors.
Step 2: Introduction of methyl groups at the 3 and 5 positions of the piperidine ring.
Step 3: Coupling of the 3,5-dimethylpiperidine with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenylacetic acid moiety, converting it to the corresponding alcohol.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Phenylacetic alcohol derivatives.
Substitution: Halogenated phenylacetic acid derivatives.
科学的研究の応用
Chemistry: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a building block for bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development targeting neurological and inflammatory conditions.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenylacetic acid moiety can modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline
- 4-[(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid
Uniqueness: 2-(3,5-Dimethylpiperidin-1-YL)-2-phenylacetic acid is unique due to its specific substitution pattern on the piperidine ring and the presence of the phenylacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C15H21NO2 |
|---|---|
分子量 |
247.33 g/mol |
IUPAC名 |
2-(3,5-dimethylpiperidin-1-yl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H21NO2/c1-11-8-12(2)10-16(9-11)14(15(17)18)13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,17,18) |
InChIキー |
MWFQTSRXJJVKFN-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


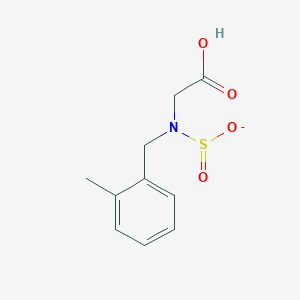

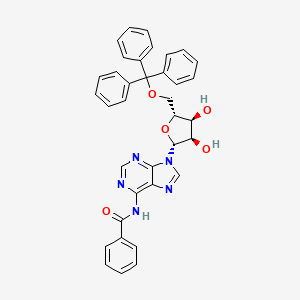
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
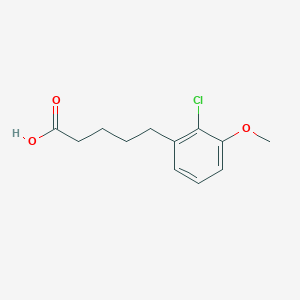
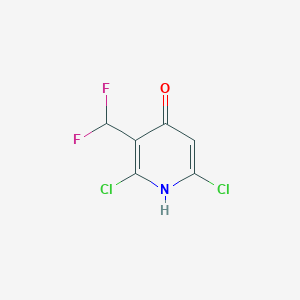
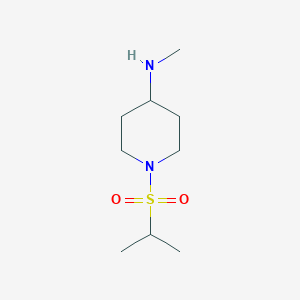
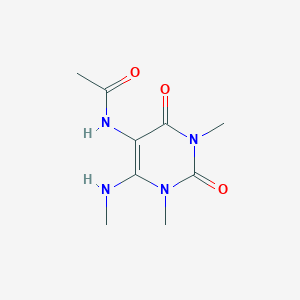
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)

